8-Azido-octanoyl-OSu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

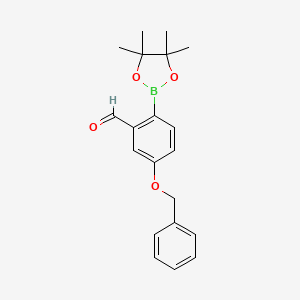

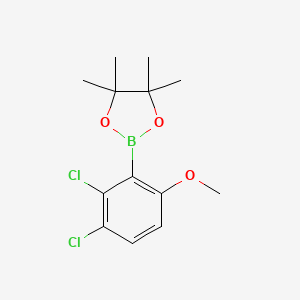

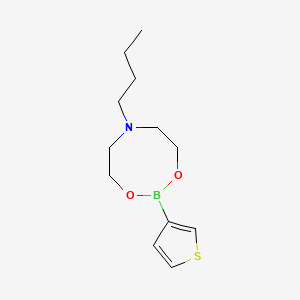

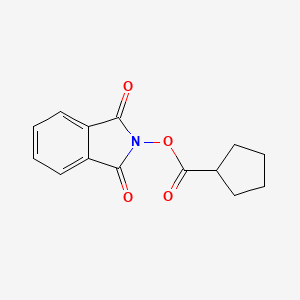

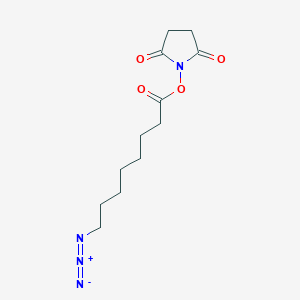

8-Azido-octanoyl-OSu is a click chemistry reagent containing an azide group. It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .

Synthesis Analysis

The synthesis of 8-Azido-octanoyl-OSu involves the introduction of an 8-azidooctanoic acid (CAS 217180-76-2) fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .Molecular Structure Analysis

The molecular structure of 8-Azido-octanoyl-OSu consists of an azide group, which is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment . The molecular formula is C12H18N4O4 .Chemical Reactions Analysis

8-Azido-octanoyl-OSu is used in Click-chemistry (CuAAC) for further modifications . It is used as a building block to introduce 8-azidooctanoic acid (CAS 217180-76-2) fragment .Physical And Chemical Properties Analysis

The molecular weight of 8-Azido-octanoyl-OSu is 282.30 g/mol . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Scientific Research Applications

Click Chemistry Reagent

“8-AZido-octanoyl-OSu” serves as a versatile click chemistry reagent containing an azide group. It is commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a cornerstone of click chemistry due to their high reliability and specificity .

Building Block for Modifications

This compound acts as a building block to introduce the 8-azidooctanoic acid fragment into other molecules. This fragment can be further modified using click chemistry for various applications, including creating new compounds with unique properties or attaching molecules to surfaces or other macromolecules .

Protected Aminogroup Introduction

In peptide synthesis, “8-AZido-octanoyl-OSu” can be used to introduce a protected amino group. This allows for selective deprotection and further functionalization of peptides, which is crucial in developing therapeutic peptides and studying protein interactions .

Physico-Chemical Investigations

Researchers utilize “8-AZido-octanoyl-OSu” in physico-chemical studies to explore the properties and behaviors of azide-containing compounds under various conditions. This can lead to insights into reaction mechanisms and the development of new materials .

Peptide Modifiers for Improved Plasma Half-Life

Fatty acid derivatives like “8-AZido-octanoyl-OSu” are used to modify peptides, potentially improving their stability and plasma half-life. This has implications for drug development, as it can enhance the efficacy and duration of peptide-based medications .

Synthesis of Heterocycles

Organic azides, including those derived from “8-AZido-octanoyl-OSu”, play a role in synthesizing various heterocycles. These compounds are essential in pharmaceuticals, agrochemicals, and materials science .

Named Reactions Involving Organic Azides

The azide group in “8-AZido-octanoyl-OSu” participates in several named reactions, such as the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement. These reactions are fundamental in organic synthesis and have broad applications across different fields of chemistry .

Mechanism of Action

Target of Action

8-Azido-octanoyl-OSu is a click chemistry reagent . It is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup . The primary targets of this compound are therefore the biomolecules that it is designed to label or modify.

Mode of Action

The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is achieved through the use of the azide group present in the compound, which reacts with a corresponding alkyne group on the target molecule in the presence of a copper catalyst .

Biochemical Pathways

The exact biochemical pathways affected by 8-Azido-octanoyl-OSu would depend on the specific biomolecules it is used to modify. The primary pathway involved is theclick chemistry reaction (CuAAC), which allows for the introduction of the 8-azidooctanoic acid fragment onto the target molecule .

Result of Action

The result of the action of 8-Azido-octanoyl-OSu is the modification of the target biomolecules . This can be used for a variety of purposes, such as labeling proteins, nucleic acids, or sugars for further study .

Action Environment

The action of 8-Azido-octanoyl-OSu is influenced by the presence of a copper catalyst , which is necessary for the click chemistry reaction to occur . Other environmental factors that could influence its action include the concentration of the target biomolecules and the conditions under which the reaction is carried out.

Safety and Hazards

Future Directions

8-Azido-octanoyl-OSu has attracted significant attention in recent years due to its potential applications in scientific experiments. It is expected to have a wide range of applications in the future.

Relevant Papers The relevant papers retrieved indicate that 8-Azido-octanoyl-OSu is a significant compound in scientific research . It is used in Click-chemistry (CuAAC) for further modifications .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZLUIWAPDNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-AZido-octanoyl-OSu | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.